molecular formula C8H4Cl2N2O2 B13343881 2,6-Dichloro-4-nitrobenzeneacetonitrile

2,6-Dichloro-4-nitrobenzeneacetonitrile

Katalognummer: B13343881
Molekulargewicht: 231.03 g/mol
InChI-Schlüssel: VHRGXLUIOTZSQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-4-nitrobenzeneacetonitrile is an organic compound with the molecular formula C8H4Cl2N2O2 It is characterized by the presence of two chlorine atoms, a nitro group, and a nitrile group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-nitrobenzeneacetonitrile typically involves the nitration of 2,6-dichlorobenzeneacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, concentration, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-4-nitrobenzeneacetonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 2,6-Dichloro-4-aminobenzeneacetonitrile.

    Substitution: Various substituted benzeneacetonitriles depending on the nucleophile used.

    Oxidation: 2,6-Dichloro-4-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-4-nitrobenzeneacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-4-nitrobenzeneacetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The nitrile group can be hydrolyzed to form carboxylic acids, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dichloro-6-nitrobenzeneacetonitrile
  • 2,6-Dichloro-4-nitrobenzoic acid
  • 2,6-Dichloro-4-aminobenzeneacetonitrile

Uniqueness

2,6-Dichloro-4-nitrobenzeneacetonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both electron-withdrawing nitro and chlorine groups makes it a versatile intermediate for various chemical transformations.

Eigenschaften

Molekularformel

C8H4Cl2N2O2

Molekulargewicht

231.03 g/mol

IUPAC-Name

2-(2,6-dichloro-4-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H4Cl2N2O2/c9-7-3-5(12(13)14)4-8(10)6(7)1-2-11/h3-4H,1H2

InChI-Schlüssel

VHRGXLUIOTZSQL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Cl)CC#N)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.